Methyl 4-Chlorobenzoate is a reactant used in the synthesis of ataxia-telangiectasia mutated (ATM) kinase, a target for novel radiosensitizing agents. As well, it is used as a reactant in the synthesis of aminopyridine functionalized polyacrylonitrile fibers.
Methyl 4-chlorobenzoate
CAS No.: 1126-46-1
VCID: VC21336615
Molecular Formula: C8H7ClO2
Molecular Weight: 170.59 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Methyl 4-chlorobenzoate is a chemical compound with the molecular formula C₈H₇ClO₂ and a molecular weight of approximately 170.59 g/mol. It is commonly known as the methyl ester of 4-chlorobenzoic acid. This compound is widely used in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals. Synthesis and ReactionsMethyl 4-chlorobenzoate can be synthesized through the esterification of 4-chlorobenzoic acid with methanol. It is a versatile intermediate in organic synthesis, participating in various reactions such as hydrodehalogenation, where it can be converted into methyl benzoate using palladium catalysts and polymethylhydrosiloxane (PMHS) under mild conditions . Hydrodehalogenation ReactionThis reaction involves the removal of the chlorine atom from the benzene ring, resulting in the formation of methyl benzoate. The reaction conditions typically involve a palladium catalyst, a fluoride source (like KF), and PMHS as a reducing agent. ApplicationsMethyl 4-chlorobenzoate is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its applications also extend to the production of dyes and other organic compounds. Storage and HandlingDue to its sensitivity to heat, methyl 4-chlorobenzoate should be stored in a refrigerated environment (0-10°C) to prevent degradation. It is classified as a combustible solid and requires appropriate handling precautions, including the use of protective gear like gloves and eyeshields . Environmental and Safety ConsiderationsMethyl 4-chlorobenzoate is considered a hazardous substance due to its potential environmental impact and health risks. It should be handled with caution, and disposal should follow local regulations to minimize environmental contamination. Research FindingsRecent research has explored the catalytic mechanisms involving similar compounds, such as 4-chlorobenzoate-CoA ligase, which plays a role in the metabolism of certain aromatic compounds . These studies highlight the importance of understanding the biochemical pathways involving chlorinated benzoates. |
---|---|
CAS No. | 1126-46-1 |
Product Name | Methyl 4-chlorobenzoate |
Molecular Formula | C8H7ClO2 |
Molecular Weight | 170.59 g/mol |
IUPAC Name | methyl 4-chlorobenzoate |
Standard InChI | InChI=1S/C8H7ClO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3 |
Standard InChIKey | LXNFVVDCCWUUKC-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES | COC(=O)C1=CC=C(C=C1)Cl |
Appearance | Off-White Low Melting Solid |
Melting Point | 42-44°C |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | Methyl 4-Chlorobenzoate; p-Chloro-benzoic Acid Methyl Ester; 4-(Methoxycarbonyl)chlorobenzene; 4-Carbomethoxyphenyl Chloride; 4-Chlorobenzoic Acid Methyl Ester; 5-Chloro-2-benzoic Acid Methyl Ester; Methyl 4-Chlorobenzoate; Methyl p-Chlorobenzoate; NSC 83 |
PubChem Compound | 14307 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume